4-Acetylthiophene-2-carboxylic acid
Overview
Description
4-Acetylthiophene-2-carboxylic acid is an organic compound with the molecular formula C7H6O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Mechanism of Action
Mode of Action
Thiophene derivatives have been studied for their potential as catalysts for ullmann coupling reactions
Biochemical Pathways
Thiophene derivatives have been widely studied as substrates in coupling reactions and olefinations , indicating that they may play a role in these biochemical pathways.
Result of Action
Given the potential of thiophene derivatives to act as catalysts in chemical reactions , it’s plausible that 4-Acetylthiophene-2-carboxylic acid could influence cellular processes by facilitating specific biochemical reactions.
Biochemical Analysis
Biochemical Properties
4-Acetylthiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with enzymes that catalyze oxidation-reduction reactions. For instance, this compound can act as a substrate for enzymes such as thiophene-2-carboxylate monooxygenase, which catalyzes the oxidation of thiophene derivatives . Additionally, the compound can interact with proteins involved in cellular signaling pathways, influencing their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses, such as increased or decreased production of specific proteins involved in metabolic pathways. Furthermore, the compound’s impact on cellular metabolism can lead to changes in energy production and utilization within the cell.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its participation in oxidation-reduction reactions catalyzed by enzymes such as thiophene-2-carboxylate monooxygenase . The compound can also influence metabolic flux by altering the levels of key metabolites within the cell. For example, this compound can modulate the production of reactive oxygen species, impacting cellular redox balance and overall metabolic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetylthiophene-2-carboxylic acid can be synthesized through several methods. One common approach involves the acylation of thiophene-2-carboxylic acid using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Acetylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
4-Acetylthiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
4-Methylthiophene-2-carboxylic acid: Similar structure but with a methyl group instead of an acetyl group, leading to different reactivity and applications.
2-Acetylthiophene: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness: 4-Acetylthiophene-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the thiophene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .
Properties
IUPAC Name |
4-acetylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S/c1-4(8)5-2-6(7(9)10)11-3-5/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGMOSFVNZUTEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522896 | |
Record name | 4-Acetylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88105-23-1 | |
Record name | 4-Acetyl-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88105-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-acetylthiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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